molecular formula C24H30N2O2 B1670896 Doxapram CAS No. 309-29-5

Doxapram

カタログ番号: B1670896
CAS番号: 309-29-5
分子量: 378.5 g/mol
InChIキー: XFDJYSQDBULQSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxapram is a respiratory stimulant used in scientific research to investigate the mechanisms of ventilatory control and related neuropharmacology. Its primary mechanism of action involves the stimulation of peripheral chemoreceptors in the carotid bodies, where it inhibits specific potassium channels (such as TASK-1 and BK channels) on glomus cells. This inhibition leads to cell depolarization, an increase in carotid sinus nerve activity, and a subsequent rise in respiratory rate and tidal volume . At higher doses, this compound also exhibits a stimulatory effect on the central respiratory centers within the medulla oblongata . Researchers utilize this compound as a pharmacological tool in various fields. It is applied in studies of respiratory neuroplasticity, where intermittent administration has been shown to induce long-lasting facilitation of phrenic motor output in animal models . In neuropharmacology, this compound is used as a challenge agent in panic disorder research, as it can provoke panic-like symptoms and is useful for studying associated brain regions like the amygdala and prefrontal cortex . Furthermore, clinical research continues to explore its role as a second-line treatment for apnea of prematurity in infants refractory to methylxanthine therapy . The compound's side effect profile, which can include hypertension, tachycardia, and potential arrhythmias, is also a subject of investigative research, particularly regarding drug-induced effects on myocardial repolarization . This compound hydrochloride is typically administered intravenously in research settings and has a rapid onset of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDJYSQDBULQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022963
Record name Doxapram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Doxapram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L
Record name Doxapram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXAPRAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxapram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

309-29-5
Record name Doxapram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxapram [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxapram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxapram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxapram
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3830Q73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXAPRAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxapram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217-219, MP: 123-124 °C /BENZOATE/
Record name Doxapram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00561
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXAPRAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

準備方法

ドクサプラムは、様々な合成経路によって合成することができます。一般的な方法の1つは、1-エチル-4-(2-モルホリノエチル)-3,3-ジフェニル-2-ピロリジノンを適切な試薬と制御された条件下で反応させる方法です。 工業生産では通常、ドクサプラム塩酸塩が製造され、その後、注射液に製剤化されます .

化学反応の分析

ドクサプラムは、以下のような様々な化学反応を起こします。

    酸化: ドクサプラムは、特定の条件下で酸化されて、様々な酸化生成物を生成することができます。

    還元: 還元反応により、ドクサプラムをその還元型に変換することができます。

    置換: ドクサプラムを含む置換反応は、様々な誘導体の生成につながる可能性があります。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、様々な触媒などがあります。 .

科学的研究の応用

Ventilatory Failure in Chronic Obstructive Pulmonary Disease (COPD)

Doxapram is commonly used to manage ventilatory failure due to exacerbations of COPD. It has been shown to improve blood gas exchange by stimulating respiration, thereby addressing hypoxia and hypercapnia. A review of randomized trials indicated that this compound was marginally superior to placebo in preventing deterioration of blood gases, although newer techniques like non-invasive ventilation may offer better outcomes in some cases .

Apnea in Preterm Infants

In neonatology, this compound has been investigated for its effectiveness in treating apnea in preterm infants. A retrospective study found that 77% of infants treated with this compound avoided intubation, highlighting its potential as a non-invasive treatment option for apnea .

Postoperative Respiratory Stimulation

This compound is also used postoperatively to counteract respiratory depression caused by anesthetics. It can facilitate recovery from anesthesia by enhancing respiratory drive and improving oxygenation .

Pharmacological Studies

Recent studies have delved into the pharmacological profile of this compound, particularly its effects on specific ion channels involved in respiratory function. Research indicates that this compound is a potent inhibitor of TASK-1 and TASK-3 channels, which play a critical role in regulating ventilatory responses . The enantiomeric forms of this compound have also been studied, revealing that the (+)-enantiomer is significantly more effective as a respiratory stimulant compared to the racemic mixture .

Effects on Synaptic Transmission

Investigations into the effects of this compound on synaptic transmission have shown that it can transiently enhance excitatory junction potentials (EJPs) before causing a decrease in amplitude over prolonged exposure. This suggests a complex interaction with synaptic mechanisms that may influence its clinical applications .

Case Study: this compound in COPD Management

A clinical trial involving patients with acute exacerbations of COPD demonstrated that administration of this compound led to significant improvements in arterial blood gas levels within hours of treatment. The study highlighted the importance of timely intervention with this compound to prevent severe complications associated with respiratory failure .

Case Study: this compound for Apnea Treatment in Infants

In a cohort study assessing the use of this compound for apnea management in preterm infants, researchers noted high success rates in avoiding intubation among treated patients. This case study underscores the potential benefits of this compound as an alternative to invasive procedures in vulnerable populations .

作用機序

ドクサプラムは、末梢の頸動脈化学受容体を刺激することによって作用し、それが脳幹の呼吸中枢を活性化します。この刺激により、潮汐量と呼吸数が増加します。 ドクサプラムは、特定のカリウムチャネルを阻害することによって、呼吸ドライブを強化すると考えられています .

類似化合物との比較

ADRs in Neonates (this compound) :

  • QT prolongation, hypokalemia, tachycardia, agitation, and reduced sleep-wake cycling .
  • Overdosing risks due to slow steady-state achievement (≥8 hours) .

Monitoring : this compound requires plasma concentration monitoring in neonates (gas chromatography/UPLC-MS/MS) , whereas older agents lack standardized protocols.

Clinical Efficacy and Use Cases

A. Neonatal Apnea

  • This compound : Reduces apnea frequency in 60–70% of methylxanthine-resistant cases . Precision dosing models integrate gestational age, postnatal age, and adverse effects (e.g., agitation, hypoxia) .
  • Methylxanthines (Caffeine) : First-line due to wider therapeutic index but lack efficacy in severe cases .

B. Reversal of Opioid-Induced Respiratory Depression

  • This compound: Partial reversal of buprenorphine-induced depression (naloxone-resistant) .
  • Comparison: Ethamivan and nikethamide are less effective in opioid settings due to non-specific CNS activation .

C. Veterinary Use

  • This compound: Diagnoses laryngeal paralysis in dogs by inducing vigorous respirations .
  • Other Agents: No documented veterinary applications.

Limitations and Drug Interactions

  • Anesthesia Context : this compound ineffective under enflurane-nitrous oxide due to attenuated chemoreceptor response .
  • Incompatibilities : Precipitates with alkaline solutions (e.g., sodium bicarbonate) and antibiotics (e.g., ticarcillin) .

生物活性

Doxapram is a respiratory stimulant primarily used to treat conditions associated with respiratory depression. Its biological activity is characterized by its effects on neuronal excitability, neurotransmission, and respiratory function. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and a summary table of its effects.

This compound exerts its effects primarily through the modulation of potassium channels, particularly the TASK (TWIK-related acid-sensitive K+) channels. These channels are critical in regulating the resting membrane potential and excitability of neurons. By blocking these channels, this compound enhances neuronal excitability, leading to increased respiratory drive.

  • Neuronal Excitation : Research indicates that low concentrations (0.1 mM) of this compound enhance neuronal excitation, while higher concentrations (5 mM) may lead to over-excitation and a prolonged refractory period in proprioceptive neurons in blue crabs (Callinectes sapidus) .
  • Inhibition of LPS Effects : this compound has been shown to block the acute actions of lipopolysaccharides (LPS), which are known to induce inflammatory responses. In crayfish models, this compound inhibited LPS-induced changes in neuromuscular junctions, suggesting a protective role against inflammatory mediators .

Pharmacodynamics and Respiratory Effects

This compound is recognized for its potent respiratory stimulant properties, particularly in neonates with apnea. It acts selectively on respiratory neurons in the medulla oblongata, increasing both inspiratory and expiratory neuronal activity .

  • Case Study : A study involving preterm neonates demonstrated that this compound significantly reduced episodes of apnea, indicating its effectiveness in stimulating diaphragmatic activity .
  • Pharmacokinetic Profile : this compound is metabolized primarily through oxidation to form keto-dox, which may also contribute to its respiratory effects. The pharmacokinetic data suggest that this compound has a longer half-life compared to its metabolite, indicating sustained effects post-administration .

Summary Table of Biological Effects

Biological ActivityConcentrationObserved Effect
Neuronal Excitation0.1 mMEnhanced excitation in proprioceptive neurons
Over-excitation5 mMProlonged absolute refractory period
Inhibition of LPS effectsVariableBlocked inflammatory responses in crayfish models
Respiratory StimulationClinical UseReduced apnea in preterm neonates
Metabolite ActivityN/APotential contribution to respiratory effects

Research Findings

  • Proprioceptive Neurons : A study highlighted that this compound enhances the firing rate of proprioceptive neurons at lower concentrations but can lead to detrimental effects at higher doses .
  • Respiratory Neurons : this compound has been shown to increase activity in medullary respiratory neurons significantly, which correlates with improved ventilation parameters .
  • Clinical Applications : The compound is particularly useful in treating respiratory depression in premature infants resistant to other treatments like methylxanthines .

Q & A

Q. What are the primary pharmacological mechanisms of doxapram in stimulating respiration, and how do these inform experimental design?

this compound acts as a respiratory stimulant by inhibiting TASK-1/TASK-3 potassium channels in the carotid bodies (peripheral chemoreceptors) and directly stimulating the central respiratory centers . Methodologically, studies should measure parameters like arterial oxygen saturation (SpO₂), PaCO₂, and respiratory rate pre- and post-administration to quantify efficacy. Experimental designs must account for baseline variability in respiratory patterns (e.g., apnea etiology: lung disease vs. central nervous system immaturity) using high-frequency (1 Hz) physiological monitoring .

Q. How can retrospective cohort studies optimize this compound research in neonatal apnea?

Retrospective analyses should stratify infants by gestational age, postnatal age, and FiO₂ requirements at therapy initiation, as these are key predictors of treatment success . Use multivariate regression to control for covariates like concurrent caffeine therapy, which may confound outcomes due to potential pharmacokinetic interactions . Ensure data granularity by integrating electronic health records with continuous SpO₂/FiO₂ ratios to evaluate hypoxemia trends .

Q. What are the limitations of current evidence on this compound's efficacy in preterm infants?

Existing studies are limited by single-center designs, small sample sizes, and heterogeneity in dosing protocols . Meta-analyses show no significant difference in extubation failure rates between this compound and placebo, but observational studies report improved apnea rates . To address this, future trials should adopt standardized definitions of "treatment success" (e.g., no intubation within 48 hours) and incorporate biomarkers like plasma this compound and keto-doxapram concentrations .

Advanced Research Questions

Q. How do pharmacokinetic (PK) interactions between this compound and caffeine affect dosing strategies in neonates?

Caffeine co-administration may alter this compound’s PK profile, necessitating population PK modeling to assess clearance and volume of distribution . Use opportunistic sampling to compare caffeine concentrations in infants receiving monotherapy vs. combination therapy. Nonlinear mixed-effects modeling (e.g., NONMEM) can identify covariates (e.g., gestational age, hepatic maturation) influencing drug-drug interactions .

Q. What methodological approaches resolve contradictions in clinical outcomes between randomized trials and observational studies?

Contradictions arise from differences in outcome definitions (e.g., "apnea resolution" vs. "avoidance of mechanical ventilation") and confounding factors like concomitant therapies . Apply causal inference methods (e.g., propensity score matching) to observational data to approximate randomized conditions. For trials, use adaptive designs with real-time PK/PD monitoring to adjust dosing based on individual responses .

Q. How can high-frequency physiological data improve precision dosing of this compound?

Second-to-second SpO₂ and FiO₂ data enable calculation of dynamic parameters like the SpO₂/FiO₂ ratio and cumulative oxygen deficit (area under the curve <89% SpO₂) . Machine learning algorithms can predict treatment failure using these parameters alongside gestational age and ventilation status (AUC: 0.83 for SpO₂/FiO₂ ratio ). Implement closed-loop systems to titrate this compound doses in real time .

Q. What are the methodological challenges in assessing this compound's long-term neurodevelopmental outcomes?

Long-term studies face attrition bias and confounding by comorbidities (e.g., intraventricular hemorrhage). Use propensity-adjusted Cox regression to isolate this compound’s effect. Incorporate neuroimaging biomarkers (e.g., MRI-based white matter injury scores) and standardized developmental assessments (Bayley Scales) at 18–24 months .

Methodological and Analytical Considerations

Q. How should researchers address this compound's analeptic effects in trial designs?

this compound’s nonspecific CNS stimulation (e.g., agitation, hypertension) complicates outcome interpretation . Use double-blinded, placebo-controlled designs with predefined safety stopping rules (e.g., systolic BP >140 mmHg). Quantify adverse events via continuous arterial pressure monitoring and validated agitation scales .

Q. What statistical methods are optimal for analyzing this compound's time-dependent pharmacodynamics?

Group high-frequency data into hourly bins and apply mixed-effects models to compare pre- and post-doxapram periods . For longitudinal analysis, use segmented regression to identify inflection points in SpO₂ trends. Adjust for autocorrelation in repeated measures using generalized estimating equations (GEE) .

Q. How can researchers leverage historical controls in this compound trials for rare neonatal conditions?

Synthetic control arms, generated from historical datasets with matching covariates (e.g., gestational age, FiO₂), reduce recruitment challenges. Validate comparability using balance diagnostics (standardized mean differences <0.1) and sensitivity analyses .

Emerging Research Directions

Q. What novel applications of this compound are supported by preclinical electrophysiological data?

In silico models show this compound’s TASK-1 inhibition prolongs atrial action potential duration, suggesting potential antiarrhythmic effects in atrial fibrillation . Validate this using patch-clamp studies on human atrial cardiomyocytes and phase II trials with Holter monitoring .

Q. How can multi-omics approaches elucidate this compound's off-target effects?

Proteomic profiling (e.g., mass spectrometry) of plasma from treated infants may identify biomarkers of adverse effects (e.g., catecholamine surge). Integrate with metabolomics to map pathways linking this compound to hypertension or seizures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxapram
Reactant of Route 2
Reactant of Route 2
Doxapram

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。